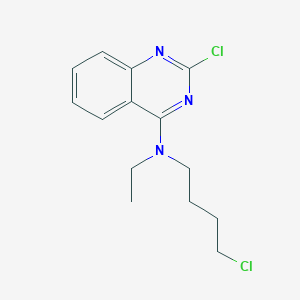![molecular formula C17H14N2O3 B11837470 4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-phenyl- CAS No. 20873-19-2](/img/structure/B11837470.png)
4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl acetate is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl acetate typically involves the cyclocondensation of anthranilic acid derivatives with aldehydes or ketones. One common method includes the use of [P4-VP]-BF3 as a catalyst, which promotes the reaction efficiently under mild conditions . Another green synthetic protocol involves the use of reverse zinc oxide micelles as nanoreactors, providing high yields in aqueous media . Additionally, β-cyclodextrin-SO3H has been used as a recyclable catalyst for the preparation of 2,3-dihydroquinazolin-4(1H)-one derivatives in aqueous media .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and reducing environmental impact. The use of green chemistry approaches, such as aqueous media and recyclable catalysts, is becoming increasingly popular. These methods not only provide high yields but also ensure that the process is environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often use halogenating agents or nucleophiles to introduce different functional groups into the molecule.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of quaternary ammonium cations, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound has shown potential as an anti-inflammatory and analgesic agent.
Medicine: Quinazolinone derivatives, including this compound, are studied for their potential use in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of (4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cholinesterase, leading to increased levels of acetylcholine in the nervous system . Additionally, it can interact with various signaling pathways, modulating cellular responses and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound shares a similar quinazolinone core structure and exhibits comparable biological activities.
4-Hydroxy-2-quinolones: These compounds also belong to the quinazolinone family and are known for their diverse biological activities.
Uniqueness
What sets (4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl acetate apart from similar compounds is its specific substitution pattern and functional groups, which confer unique biological properties. Its ability to undergo various chemical reactions and form diverse products makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
20873-19-2 |
|---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
(4-oxo-3-phenylquinazolin-2-yl)methyl acetate |
InChI |
InChI=1S/C17H14N2O3/c1-12(20)22-11-16-18-15-10-6-5-9-14(15)17(21)19(16)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
GKYMXFYNVRQEOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


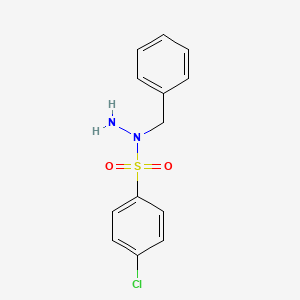
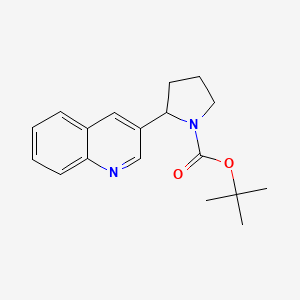

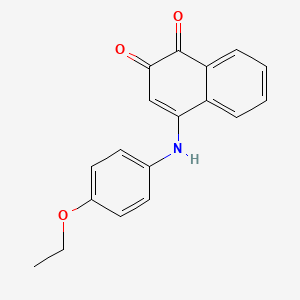
![N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]benzamide](/img/structure/B11837402.png)
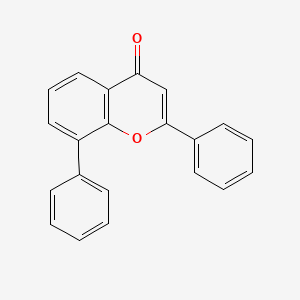
![9-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11837413.png)

![9-(tert-Butoxycarbonyl)-2,6-dioxa-9-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11837421.png)

![1-[(2,3-dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine](/img/structure/B11837448.png)


